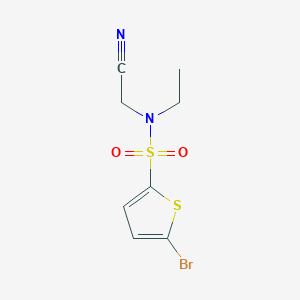
N-(cyanomethyl)-N-methyl-2-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-N-methyl-2-(trifluoromethyl)benzenesulfonamide, commonly known as CTB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. CTB is a sulfonamide derivative that belongs to the class of trifluoromethylbenzenesulfonamides.
作用機序
The mechanism of action of CTB is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. CTB has been shown to inhibit the activity of carbonic anhydrase, which plays a crucial role in regulating the pH balance of the body. CTB has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of CTB are still being studied. In vitro studies have shown that CTB can inhibit the growth of cancer cells and induce apoptosis. CTB has also been shown to inhibit the activity of carbonic anhydrase, which may have implications for the treatment of various diseases, including glaucoma and epilepsy.
実験室実験の利点と制限
One of the main advantages of CTB is its high yield and purity, which makes it an ideal reagent for laboratory experiments. CTB is also relatively stable and easy to handle, which makes it a popular choice for synthetic chemistry. However, one of the limitations of CTB is its potential toxicity, which requires careful handling and disposal. CTB is also relatively expensive, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of CTB. One area of research is the development of novel CTB derivatives with enhanced properties and potential applications. Another area of research is the investigation of the mechanism of action of CTB and its potential as a therapeutic agent for various diseases. Additionally, the use of CTB in material science and organic synthesis is an area of ongoing research, with the potential for the development of new materials and compounds with unique properties.
合成法
The synthesis of CTB involves the reaction of benzenesulfonyl chloride with cyanomethyltrimethylsilane in the presence of a base, followed by the addition of trifluoromethylamine. The reaction yields CTB as a white crystalline solid with a high yield and purity.
科学的研究の応用
CTB has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CTB has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. CTB has also been studied for its potential as an inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes. In material science, CTB has been explored for its potential as a building block for the synthesis of novel materials with unique properties. In organic synthesis, CTB has been used as a reagent for the synthesis of various compounds.
特性
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O2S/c1-15(7-6-14)18(16,17)9-5-3-2-4-8(9)10(11,12)13/h2-5H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBHEGGSYJEIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)S(=O)(=O)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-methyl-2-(trifluoromethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7589501.png)
![2-amino-2-methyl-N-[1-(2H-tetrazol-5-yl)ethyl]propanamide](/img/structure/B7589509.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1,2-oxazol-3-yl)methanamine](/img/structure/B7589519.png)

![[2-(Aminomethyl)piperidin-1-yl]-(1,3-benzodioxol-5-yl)methanone](/img/structure/B7589540.png)

![4-[(2,3-Dichlorobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7589553.png)
![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-methylbenzoic acid](/img/structure/B7589557.png)
![2-Methyl-4-[3-(1,2,4-triazol-1-yl)propanoylamino]benzoic acid](/img/structure/B7589562.png)

![4-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]benzoic acid](/img/structure/B7589566.png)


